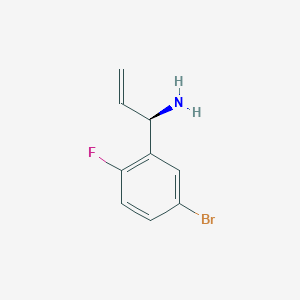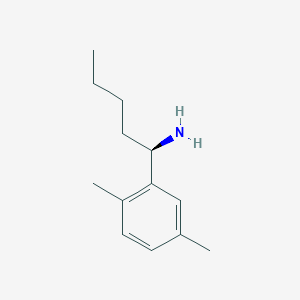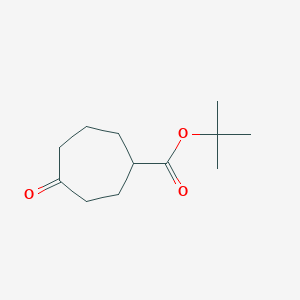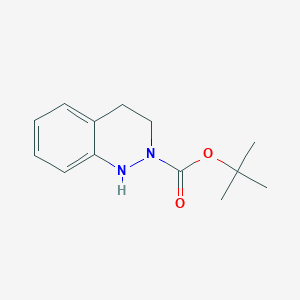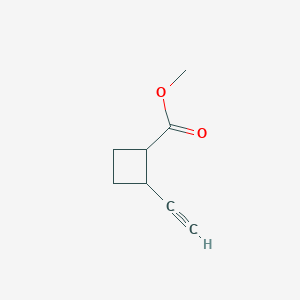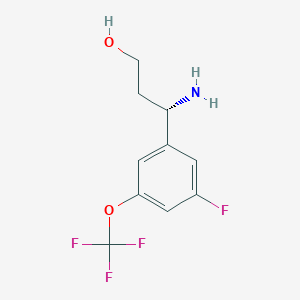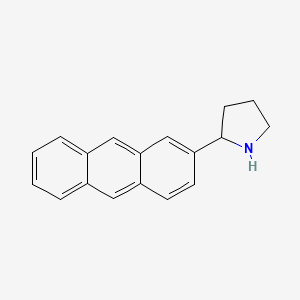
2-(2-Anthryl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Anthryl)pyrrolidine is a compound that features a pyrrolidine ring attached to an anthracene moiety The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while anthracene is a polycyclic aromatic hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Anthryl)pyrrolidine typically involves the reaction of 2-bromoanthracene with pyrrolidine in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation. Common bases used include potassium carbonate or sodium hydride, and the reaction is often performed in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2-(2-Anthryl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
2-(2-Anthryl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-(2-Anthryl)pyrrolidine is largely dependent on its interaction with biological targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The anthracene moiety can participate in π-π stacking interactions, which can influence the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of steric and electronic factors.
類似化合物との比較
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Anthracene: A polycyclic aromatic hydrocarbon.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-dione: A diketone derivative of pyrrolidine.
Uniqueness: 2-(2-Anthryl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the anthracene moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
特性
分子式 |
C18H17N |
|---|---|
分子量 |
247.3 g/mol |
IUPAC名 |
2-anthracen-2-ylpyrrolidine |
InChI |
InChI=1S/C18H17N/c1-2-5-14-11-17-12-16(18-6-3-9-19-18)8-7-15(17)10-13(14)4-1/h1-2,4-5,7-8,10-12,18-19H,3,6,9H2 |
InChIキー |
ALRGYZKVVXVRCO-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


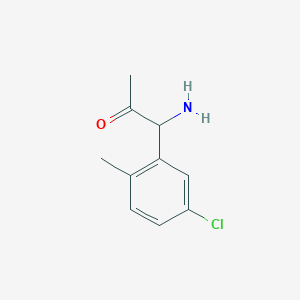
![5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13043994.png)
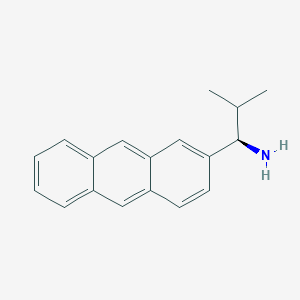
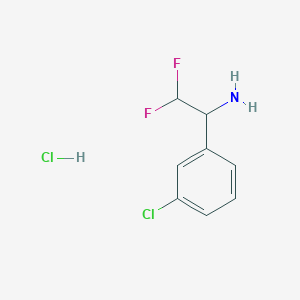
![(1S,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13044010.png)
